1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8,14-Trioxatrispiro[414141]octadecane is a unique organic compound with the molecular formula C15H24O3 It is characterized by its complex spirocyclic structure, which includes three oxygen atoms and multiple spiro junctions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This would include scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the spirocyclic structure, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It may be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which 1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,8,14-Trioxatrispiro[4.0.4.0.4.3]octadecane
- 1,8,14-Trioxatrispiro[4.0.4.0.4.3]octadecane-6,12,18-triol
Uniqueness
1,8,14-Trioxatrispiro[414141]octadecane is unique due to its specific spirocyclic structure, which includes three oxygen atoms and multiple spiro junctions This structure imparts distinctive chemical properties that differentiate it from other similar compounds
Properties
CAS No. |
70369-72-1 |
---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
4,11,17-trioxatrispiro[4.1.47.1.413.15]octadecane |
InChI |
InChI=1S/C15H24O3/c1-4-13(16-7-1)10-14(5-2-8-17-14)12-15(11-13)6-3-9-18-15/h1-12H2 |
InChI Key |
KRHVLVXYLKVUML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3(CCCO3)CC4(C2)CCCO4)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.